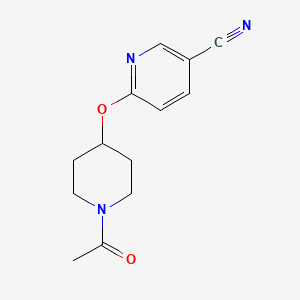

6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-(1-acetylpiperidin-4-yl)oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10(17)16-6-4-12(5-7-16)18-13-3-2-11(8-14)9-15-13/h2-3,9,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPIHVMEAAPKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. This is followed by the introduction of the piperidine ring and the acetyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Insights

- Lipophilicity: The acetylpiperidine group in the target compound increases logP compared to 6-(4-aminocyclohexyloxy)nicotinonitrile (), suggesting enhanced blood-brain barrier penetration .

- Metabolic Stability : Acetylation of the piperidine nitrogen reduces susceptibility to oxidative metabolism compared to primary amines (e.g., 4d ) .

Research Findings and Implications

- Therapeutic Potential: While the target compound’s exact activity is underexplored in the evidence, its structural analogs show promise in oncology (apoptosis induction) and infectious diseases (antiprotozoal activity) .

- Synthetic Optimization : Future work should explore one-pot syntheses () or halogenation strategies () to improve yields and scalability .

Biological Activity

The compound 6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile has a unique structure that combines a piperidine moiety with a nitrile group, which may contribute to its biological activity. The presence of the acetyl group enhances the lipophilicity of the compound, potentially facilitating its interaction with biological targets.

Structural Formula

The structural formula can be represented as:

The biological activity of 6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological pathways. The compound may exhibit:

- Antiinflammatory Effects : By inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Potentially through the induction of apoptosis in cancer cells.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound, highlighting its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiinflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Activity against various bacterial strains |

Case Studies

- Anticancer Activity : A study demonstrated that 6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile significantly reduced the viability of human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspase pathways leading to programmed cell death.

- Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers, indicating its efficacy in reducing inflammation-related damage.

- Antimicrobial Properties : Research indicated that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | Potency (IC50) |

|---|---|---|

| 6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile | Anticancer | 15 µM |

| Compound A | Antiinflammatory | 20 µM |

| Compound B | Antimicrobial | 10 µM |

Q & A

Basic: What are the established synthetic protocols for 6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile, and how can intermediates be characterized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar nicotinonitrile derivative (2-amino-4-aryl-6-phenylnicotinonitrile) was synthesized via refluxing intermediates like 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with amines in THF/EtOH (3:1 v/v), followed by purification via flash chromatography . Key characterization steps include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆, δ 6.28–8.42 ppm for protons; 85.8–162.8 ppm for carbons) to confirm substitution patterns and acetylpiperidin integration .

- Melting point analysis : Used to assess purity (e.g., 251–253°C for a related compound) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns (e.g., via ESI-MS or HRMS) .

Basic: How should researchers design experiments to optimize reaction yields for nicotinonitrile derivatives?

Answer:

Use statistical Design of Experiments (DoE) to minimize trial-and-error:

- Factorial designs : Test variables like solvent polarity (e.g., THF vs. acetonitrile), temperature (reflux vs. RT), and stoichiometry .

- Response surface methodology : Identify optimal conditions for yield or selectivity. For example, ICReDD’s approach combines quantum chemical calculations with experimental data to narrow reaction parameters .

Advanced: How can computational methods resolve contradictions in reported biological activities of nicotinonitrile derivatives?

Answer:

Conflicting data (e.g., enzyme inhibition vs. off-target effects) can arise from structural flexibility or assay conditions. Mitigation strategies:

- Molecular dynamics simulations : Probe binding stability of the acetylpiperidin group with targets like acetylcholinesterase .

- Density functional theory (DFT) : Compare electronic properties (e.g., nitrile group’s electron-withdrawing effects) to correlate with activity trends .

- Meta-analysis : Cross-validate results using multiple assays (e.g., SPR, fluorescence polarization) and structural analogs .

Advanced: What methodologies are recommended for elucidating the pharmacological mechanism of 6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile?

Answer:

- Target identification :

- Pathway analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream effects in cell lines .

- In silico docking : Align the compound’s 3D structure (from X-ray crystallography, if available) with target active sites (e.g., using AutoDock Vina) .

Basic: What safety protocols are critical when handling 6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrile?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to nitrile group volatility .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS for hazard-specific protocols (e.g., Combi-Blocks’ guidelines) .

Advanced: How can structural modifications enhance the stability or bioavailability of this compound?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the acetylpiperidin moiety to improve solubility .

- Cocrystallization : Screen with coformers (e.g., succinic acid) to enhance thermal stability .

- Lipophilicity optimization : Replace the nitrile with bioisosteres (e.g., tetrazole) while retaining activity .

Basic: What analytical techniques are essential for purity assessment?

Answer:

- HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% threshold) .

- Elemental analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .

- TLC : Monitor reaction progress (e.g., silica gel, ethyl acetate/hexane eluent) .

Advanced: How do solvent polarity and catalyst choice influence regioselectivity in nicotinonitrile functionalization?

Answer:

- Polar aprotic solvents (e.g., DMF) favor SNAr reactions at the nitrile-adjacent position .

- Palladium catalysts : Enable Suzuki-Miyaura coupling for aryl group introduction (e.g., 4-fluorophenyl in 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile) .

- Computational guidance : Transition state modeling predicts steric/electronic barriers to regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.